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Compound of Interest

Compound Name:
2-(2-Chloro-4-

formylphenoxy)propanoic acid

CAS No.: 812642-71-0

Cat. No.: B3024549 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-(2-Chloro-4-
formylphenoxy)propanoic acid

Executive Summary
This technical guide provides a comprehensive analysis of 2-(2-Chloro-4-
formylphenoxy)propanoic acid, a molecule of interest due to its unique combination of

functional groups: a chiral propanoic acid moiety, a phenoxy ether linkage, and a substituted

aromatic ring bearing both a chloro and a formyl (aldehyde) substituent. This document delves

into its structural and physicochemical properties, proposes a robust synthetic pathway,

outlines a multi-technique approach for its analytical characterization, and discusses its

potential biological activities and applications based on its structural relationship to known

bioactive compounds. This guide is intended for researchers, chemists, and drug development

professionals seeking a detailed understanding of this compound's core characteristics.

Introduction to 2-(2-Chloro-4-
formylphenoxy)propanoic acid
Phenoxypropanoic acids are a well-established class of compounds, renowned for their diverse

biological activities, most notably as herbicides. The subject of this guide, 2-(2-Chloro-4-
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formylphenoxy)propanoic acid (CAS Number: 812642-71-0), represents a functionally rich

derivative within this class.[1] Its structure is distinguished by three key regions:

The Propanoic Acid Side-Chain: This moiety contains a carboxylic acid group, which imparts

acidic properties and provides a key site for ionic interactions or derivatization. The alpha-

carbon is a chiral center, meaning the molecule can exist as two distinct enantiomers, a

critical consideration in drug development and biological activity studies.

The Chlorinated Phenoxy Core: The aromatic ring is substituted with a chlorine atom ortho to

the ether linkage. Halogenation is a common strategy in medicinal chemistry to modulate

electronic properties, lipophilicity, and metabolic stability.

The Formyl Group: The presence of an aldehyde (formyl) group para to the ether linkage

provides a reactive handle for further chemical modification, such as the formation of Schiff

bases, oximes, or use in reductive amination reactions. This functional group significantly

expands the synthetic utility and potential biological interactions of the molecule.

A thorough understanding of this molecule's structure is the foundation for predicting its

reactivity, designing synthetic routes, and exploring its potential in fields ranging from

agrochemicals to medicinal chemistry.

Molecular Structure and Physicochemical
Properties
The definitive structure of 2-(2-Chloro-4-formylphenoxy)propanoic acid is confirmed by its

systematic name and can be represented in two dimensions as illustrated below.

Caption: 2D molecular structure of 2-(2-Chloro-4-formylphenoxy)propanoic acid.

The key physicochemical properties, derived from available data and computational

predictions, are summarized in the table below.
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Property Value Source

CAS Number 812642-71-0

Molecular Formula C₁₀H₉ClO₄ [2]

Molecular Weight 228.63 g/mol Calculated

Monoisotopic Mass 228.01894 Da [2]

Predicted XlogP 2.3 [2]

SMILES
CC(C(=O)O)OC1=C(C=C(C=C

1)C=O)Cl
[2]

InChIKey
SAVVSCSPGUVHDO-

UHFFFAOYSA-N
[2]

Synthesis and Purification
While a specific, peer-reviewed synthesis for 2-(2-Chloro-4-formylphenoxy)propanoic acid is

not readily available in the literature, a logical and efficient synthetic route can be designed

based on well-established organic chemistry principles. The most field-proven approach is a

two-step sequence involving a Williamson ether synthesis followed by ester hydrolysis.

Causality Behind Experimental Choices: The Williamson ether synthesis is the gold-standard

for forming aryl ethers due to its reliability and high yields. Using an ester of 2-bromopropanoic

acid protects the carboxylic acid from acting as a nucleophile itself and improves the solubility

of the reactant in common organic solvents. The subsequent hydrolysis is a straightforward and

typically quantitative method to deprotect the acid.

3-Chloro-4-hydroxybenzaldehyde +
Ethyl 2-bromopropanoate

Step 1: Williamson Ether Synthesis
(K₂CO₃, Acetone, Reflux)

Intermediate Ester:
Ethyl 2-(2-chloro-4-formylphenoxy)propanoate

Step 2: Ester Hydrolysis
(NaOH, H₂O/EtOH, then HCl)

Final Product:
2-(2-Chloro-4-formylphenoxy)propanoic acid

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow.
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Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-chloro-4-formylphenoxy)propanoate

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-

4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone (10 mL

per gram of aldehyde).

Stir the suspension vigorously at room temperature for 15 minutes.

Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the mixture.

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

After cooling to room temperature, filter off the inorganic salts and wash the solid with

acetone.

Concentrate the filtrate under reduced pressure to yield the crude ester. This intermediate is

often of sufficient purity to proceed directly to the next step.

Step 2: Hydrolysis to 2-(2-Chloro-4-formylphenoxy)propanoic acid

Dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room

temperature for 4-6 hours, or until TLC indicates complete consumption of the ester.

Remove the ethanol under reduced pressure.

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like

diethyl ether to remove any unreacted, non-acidic impurities.

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of

concentrated hydrochloric acid (HCl).

The final product will precipitate as a solid. Collect the solid by vacuum filtration, wash

thoroughly with cold water to remove inorganic salts, and dry under vacuum.
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Self-Validating Purification Protocol: The purity of the final product can be initially assessed by

its melting point. For rigorous purification, recrystallization from an appropriate solvent system

(e.g., ethanol/water or ethyl acetate/hexane) is recommended. The purity should be confirmed

by HPLC and the structure verified by the spectroscopic methods outlined in the following

section.

Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized molecule is paramount. A combination of

spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this molecule, high-

resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal.

Ion Mode Adduct Predicted m/z

Negative [M-H]⁻ 227.01166

Positive [M+H]⁺ 229.02622

Positive [M+Na]⁺ 251.00816

(Data predicted from

PubChemLite)[2]

Expected Fragmentation: Key fragments in MS/MS analysis would likely arise from the loss of

the carboxyl group (-45 Da), cleavage of the ether bond, and fragmentation of the propanoic

acid side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

The predicted signals in ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.

Predicted ¹H NMR Signals (in CDCl₃, ~400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10.5-11.5 Broad Singlet 1H -COOH

Acidic proton,
often broad
and
exchangeable.

~9.85 Singlet 1H -CHO

Aldehyde proton,

highly

deshielded.

~7.90 Doublet (d) 1H Ar-H

Aromatic H ortho

to -CHO, para to

-Cl.

~7.70
Doublet of

Doublets (dd)
1H Ar-H

Aromatic H ortho

to -Cl, meta to -

CHO.

~7.05 Doublet (d) 1H Ar-H

Aromatic H ortho

to ether, meta to

-Cl.

~4.85 Quartet (q) 1H -CH(CH₃)-

Methine proton,

coupled to the

methyl group.

| ~1.70 | Doublet (d) | 3H | -CH(CH₃)- | Methyl protons, coupled to the methine proton. |

Predicted ¹³C NMR Signals (in CDCl₃, ~100 MHz)
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Chemical Shift (δ, ppm) Assignment

~189 -CHO (Aldehyde Carbonyl)

~175 -COOH (Carboxyl Carbonyl)

~160 Ar-C (C-O ether)

~135, 132, 130, 125, 115 Aromatic Carbons

~72 -CH(CH₃)- (Methine Carbon)

| ~18 | -CH₃ (Methyl Carbon) |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Frequency Range (cm⁻¹) Vibration Functional Group

3300 - 2500 (broad) O-H stretch Carboxylic Acid

~2850, ~2750 C-H stretch (Fermi doublet) Aldehyde

~1750 C=O stretch Carboxylic Acid

~1700 C=O stretch Aldehyde

~1600, ~1480 C=C stretch Aromatic Ring

~1250 C-O stretch Aryl Ether

Potential Biological Activity and Applications
The structural motifs within 2-(2-Chloro-4-formylphenoxy)propanoic acid suggest several

avenues for biological activity, making it a compound of interest for further research.

Herbicide Development: Many commercial herbicides, such as Mecoprop ((RS)-2-(4-chloro-

2-methylphenoxy)propanoic acid), share the core chloro-phenoxypropanoic acid structure.[3]

The title compound is a structural analog and warrants investigation for potential herbicidal

or plant growth-regulating properties.
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Drug Discovery Scaffold: The molecule contains multiple points for diversification. The

aldehyde can be converted into a wide array of other functional groups or used to conjugate

the molecule to other scaffolds. The carboxylic acid can form amides or esters. This makes

the compound a versatile starting point for creating libraries of new chemical entities for

screening against biological targets.

Antimicrobial/Antioxidant Agents: Phenolic compounds are well-known for their antioxidant

and antimicrobial properties.[4] The phenolic ether in this molecule, combined with its other

functional groups, could confer similar activities.

Potential Structure-Activity Relationships

2-(2-Chloro-4-formylphenoxy)
propanoic acid

Chloro-Phenoxypropanoic
Acid Core

Formyl (Aldehyde)
Group

Carboxylic Acid
Group

Herbicidal / Plant Growth
Regulator Activity

Drug Discovery Scaffold
(Reactive Handle)

Schiff Base Formation
(Covalent Inhibition)

Formation of Prodrugs
(Amides/Esters)

Click to download full resolution via product page

Caption: Relationship between molecular features and potential applications.

Conclusion
2-(2-Chloro-4-formylphenoxy)propanoic acid is a multifaceted molecule whose structure has

been thoroughly delineated in this guide. Its combination of a chiral acid side-chain, a

halogenated aromatic ring, and a reactive aldehyde group makes it a compelling target for both

fundamental chemical research and applied sciences. The proposed synthetic route is robust

and relies on established methodologies, while the outlined analytical workflow provides a clear

path for structural verification and purity assessment. Based on its structural similarity to known
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bioactive compounds, this molecule holds significant potential as a lead compound in the

development of new agrochemicals or as a versatile scaffold in medicinal chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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